molecular formula C8H6ClN B052761 2-chloro-1H-indole CAS No. 7135-31-1

2-chloro-1H-indole

Cat. No. B052761
CAS RN: 7135-31-1
M. Wt: 151.59 g/mol
InChI Key: HBZHNVUMFPGVHW-UHFFFAOYSA-N
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Description

2-chloro-1H-indole is a derivative of indole, which is a heterocyclic compound. The indole nucleus is found in many important synthetic drug molecules and has been the focus of many researchers in the study of pharmaceutical compounds .


Synthesis Analysis

The synthesis of 2-chloro-1H-indole involves several steps. One method involves the reaction of indole 2-carboxylic acid with excess thionyl chloride in dry chloroform to obtain indole-2-acyl chloride . Another method involves heating a mixture at reflux for 3 hours, then adding water and washing the organic layer with water. The organic layer is then dried on anhydrous MgSO4, filtered off, and concentrated under reduced pressure to obtain 2-chloro-1H-indole.


Molecular Structure Analysis

The molecular structure of 2-chloro-1H-indole consists of a benzene ring fused to a pyrrole ring. The nitrogen lone electron pair participates in the aromatic ring .


Chemical Reactions Analysis

Indole derivatives have been investigated for their unique inhibitory properties. The presence of a carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .


Physical And Chemical Properties Analysis

2-chloro-1H-indole has a molecular formula of CHClN and an average mass of 151.593 Da. It has a density of 1.3±0.1 g/cm3, a boiling point of 293.0±13.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.6 mmHg at 25°C .

Scientific Research Applications

Antiviral Activity

Indole derivatives, including 2-chloro-1H-indole, have shown potential as antiviral agents . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents . These compounds showed inhibitory activity against influenza A and CoxB3 virus .

Anti-inflammatory Activity

Indole derivatives have also been found to possess anti-inflammatory properties . Certain derivatives have shown anti-inflammatory and analgesic activities along with a low ulcerogenic index, making them potential alternatives to traditional anti-inflammatory drugs .

Anticancer Activity

The application of indole derivatives for the treatment of cancer cells has attracted increasing attention in recent years . Indoles, both natural and synthetic, show various biologically vital properties, making them potential candidates for cancer treatment .

Antimicrobial Activity

Indole derivatives have demonstrated antimicrobial properties . The indole nucleus has been found in many important synthetic drug molecules, which bind with high affinity to multiple receptors, making them useful in developing new antimicrobial derivatives .

Antitubercular Activity

Indole derivatives have shown potential in the treatment of tuberculosis . The diverse biological activities of indole derivatives make them a valuable resource for exploring new therapeutic possibilities .

Antidiabetic Activity

Indole derivatives have also been found to possess antidiabetic properties . This makes them an area of interest for researchers looking to develop new treatments for diabetes .

Antimalarial Activity

Indole derivatives have shown potential in the treatment of malaria . The diverse biological activities of these compounds make them a valuable resource for the development of new antimalarial drugs .

Anticholinesterase Activities

Indole derivatives have demonstrated anticholinesterase activities . This makes them potential candidates for the development of drugs to treat conditions like Alzheimer’s disease .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with target organs being the respiratory system .

Future Directions

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities. It is hoped that indole scaffolds will be tested in the future for maximum activity in pharmacological compounds .

properties

IUPAC Name

2-chloro-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN/c9-8-5-6-3-1-2-4-7(6)10-8/h1-5,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBZHNVUMFPGVHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-1H-indole

Synthesis routes and methods

Procedure details

At room temperature, POCl3 (1 ml, 10.82 mmol, 2 eq) is added to a well stirred suspension of N,N-diethylaniline (1 ml, 5.41 mmol, 1 eq) and 1,3-dihydro-2H-indol-2-one x159 (0.72 g, 5.41 mmol, 1 eq) in dry toluene (15 ml). The mixture is heated at reflux during 3 hours. After cooling, water (15 ml) is carefully added and the organic layer is washed with water (3×25 ml). The organic layer is dried on anhydrous MgSO4, filtered off and concentrated under reduced pressure to obtain 0.76 g of 2-chloro-1H-indole x160 as an orange solid (0.76 g, 93%).
Name
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Two
Name
Quantity
15 mL
Type
reactant
Reaction Step Three
Yield
93%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of 2-chloroindole?

A1: 2-Chloroindole has a molecular formula of C8H6ClN and a molecular weight of 151.6 g/mol.

Q2: Are there any notable spectroscopic data for 2-chloroindole?

A2: While specific spectroscopic data is not extensively detailed within the provided research, 2-chloroindole derivatives have been characterized using various methods, including: * IR spectroscopy: Provides information about the functional groups present in the molecule, such as C-Cl and N-H stretching vibrations. [, , , , ]* NMR spectroscopy (1H and 13C): Offers detailed information about the structure and environment of hydrogen and carbon atoms in the molecule. [, , , , ]* Mass spectrometry: Determines the molecular weight and fragmentation pattern of the compound. [, , , , ]

Q3: What are some common synthetic approaches for 2-chloroindole and its derivatives?

A3: Several methods have been explored for the synthesis of 2-chloroindoles, including:

  • Vilsmeier-Haack reaction: This method uses phosphorus oxychloride (POCl3) and dimethylformamide (DMF) to formylate indoles at the C3 position. Subsequent reactions can introduce the chlorine atom at the C2 position. [, , , , , ]
  • Cyclization reactions: Various cyclization strategies starting from substituted anilines or other precursors have been developed. [, , , , , ]
  • Photochemical reactions: Photocyclization of suitable precursors like (2-chloro-1H-indol-3-yl)-N-arylacetamides has proven effective in synthesizing specific 2-chloroindole derivatives like paullone and kenpaullone. []
  • Transition-metal-catalyzed reactions: Palladium-catalyzed amidation of 3-acetyl-2-chloroindoles followed by a Vilsmeier-Haack reaction has been reported for the synthesis of α-carboline derivatives. [, ]

Q4: What are some notable reactions of 2-chloroindole?

A4: 2-chloroindole serves as a versatile building block for synthesizing various heterocyclic compounds. Some important reactions include:

  • Nucleophilic substitution: The chlorine atom at the C2 position can be substituted by various nucleophiles, such as amines, alcohols, and thiols, to give diverse 2-substituted indole derivatives. [, , , , , ]
  • Photochemical annulations: 2-Chloroindole-3-carbaldehydes undergo photochemical annulations with styrenes to produce benzo[c]carbazoles. []
  • N-heterocyclic carbene (NHC)-catalyzed reactions: 2-Chloro-1H-indole-3-carboaldehydes participate in NHC-catalyzed domino ring-opening/redox amidation/cyclization reactions with formylcyclopropane 1,1-diesters to construct a 6-5-6 tricyclic hydropyrido[1,2-a]indole skeleton. []

Q5: What are the potential biological applications of 2-chloroindole derivatives?

A5: Research suggests that 2-chloroindole derivatives possess various biological activities, making them promising candidates for drug development:

  • Anti-inflammatory activity: Early studies investigated 2-chloroindole-3-carboxylic acid derivatives for their anti-inflammatory properties, comparing their efficacy to indomethacin in the carrageenin rat edema model. [, ]
  • Antiviral activity: Thiosemicarbazones of N-substituted 2-chloroindole-3-aldehydes demonstrated activity against RNA viruses (parainfluenza type 3) and DNA viruses (vaccinia virus). [, ]
  • Anticancer activity: Certain N-(2-arylindol-7-yl)benzenesulfonamide derivatives, structurally related to 2-chloroindole, display promising antitumor activity by inhibiting microtubule polymerization. []

Q6: How does the structure of 2-chloroindole relate to its biological activity?

A6: Structure-activity relationship (SAR) studies are crucial for understanding how modifications to the 2-chloroindole scaffold affect its biological activity.

  • Substitution at the indole nitrogen: Introducing different substituents at the indole nitrogen can significantly influence the compound's activity. For example, N-alkylation of 2-chloroindole-3-carboxaldehyde thiosemicarbazones has been shown to impact their antiviral activity against vaccinia virus. []
  • Substitution at the C3 position: Modifying the C3 position with various functional groups like carboxylic acid, aldehyde, or acetyl groups can alter the compound's pharmacological profile. [, , , ]
  • Substitution on the aromatic ring: Adding substituents to the aromatic ring can modulate the compound's physicochemical properties, influencing its absorption, distribution, metabolism, and excretion (ADME). [, ]

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